molecular formula C11H18O B14645469 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol CAS No. 56579-24-9

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol

Cat. No.: B14645469
CAS No.: 56579-24-9
M. Wt: 166.26 g/mol
InChI Key: AVVUEZMUXMPBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a suitable catalyst. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts to facilitate the addition reaction.

    Temperature: Moderate temperatures to ensure the reaction proceeds efficiently without decomposing the reactants.

    Solvents: Organic solvents such as ethanol or toluene to dissolve the reactants and control the reaction environment.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated alcohol.

    Substitution: The methylbuta-1,2-dien-1-yl group can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophilic reagents for substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes depending on the reaction conditions.

    Reduction Products: Saturated alcohols.

    Substitution Products: Halogenated derivatives or other substituted compounds.

Scientific Research Applications

1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,3,3-Trimethyl-2-(3-methylbuta-1,3-dienyl)-cyclohexanone: Shares a similar cyclohexane ring structure with different substituents.

    2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Another cyclohexane derivative with different functional groups.

Uniqueness: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methylbuta-1,2-dien-1-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

56579-24-9

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

InChI

InChI=1S/C11H18O/c1-10(2)6-9-11(12)7-4-3-5-8-11/h9,12H,3-5,7-8H2,1-2H3

InChI Key

AVVUEZMUXMPBTC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC1(CCCCC1)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.